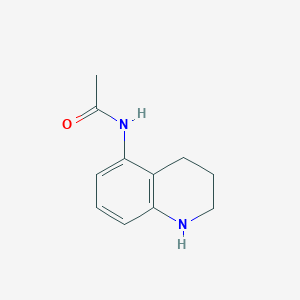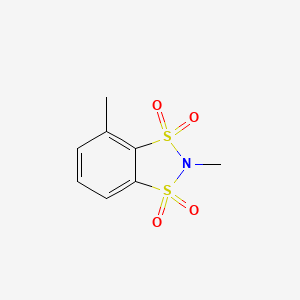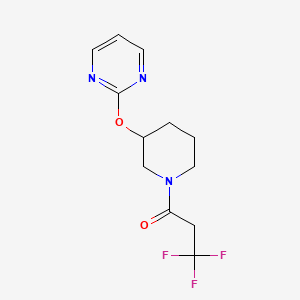
N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide
Descripción general
Descripción
“N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide” is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide” is1S/C11H14N2O/c1-8(14)13-11-6-2-4-9-5-3-7-12-10(9)11/h2,4,6,12H,3,5,7H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure.
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide and its derivatives have been extensively studied for their unique structural and chemical properties. One such study focused on the structural aspects of two amide-containing isoquinoline derivatives, revealing their ability to form gels or crystalline solids upon treatment with different mineral acids. These compounds demonstrated notable fluorescence emission properties, making them potential candidates for fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).
Antimalarial Activities
Research has also explored the antimalarial activities of pyrroloquinazolinediamine derivatives, which share structural similarities with N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide. These studies have found compounds with potent cell growth inhibition against various strains of Plasmodium, the parasite responsible for malaria. Such compounds offer promising avenues for developing new antimalarial therapies (Guan et al., 2005).
Neuroprotective and Antiviral Effects
The therapeutic potential of novel anilidoquinoline derivatives in treating viral infections has been highlighted through their significant antiviral and antiapoptotic effects. Specifically, compounds such as 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide have shown efficacy in reducing viral load and increasing survival in models of Japanese encephalitis, suggesting a potential role in antiviral therapy (Ghosh et al., 2008).
Antiproliferative Activities
Derivatives of N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Compounds such as N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives have shown promising results, particularly against nasopharyngeal carcinoma cell lines, indicating their potential as anticancer agents (Chen et al., 2013).
Fluorescent Sensors for Metal Ions
The development of fluorescent sensors based on quinoline platforms, such as N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, demonstrates the application of N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide derivatives in detecting metal ions. These sensors show high selectivity and sensitivity for detecting cadmium over zinc ions, offering potential tools for environmental monitoring and biomedical diagnostics (Zhou et al., 2012).
Propiedades
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2,5-6,12H,3-4,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCOPOQVNHAIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)

![N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2692626.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)



![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)
![1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692641.png)

![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)

![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)